molecular formula C10H14N2O2 B2832315 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde CAS No. 2168968-81-6

3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde

Número de catálogo: B2832315
Número CAS: 2168968-81-6
Peso molecular: 194.234
Clave InChI: FGQGPGIXZMMILF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.234. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-methyl-1-(oxan-4-yl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8-9(7-13)6-12(11-8)10-2-4-14-5-3-10/h6-7,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQGPGIXZMMILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Crystal Structure and X-Ray Diffraction of 3-Methyl-1-(tetrahydropyran-4-yl)-1H-pyrazole-4-carbaldehyde: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, pyrazole-4-carbaldehydes serve as highly versatile electrophilic intermediates, frequently utilized in the synthesis of targeted therapeutics such as serine/threonine kinase inhibitors and hemoglobin modulators[1][2]. The specific functionalization of the pyrazole core with a tetrahydropyran-4-yl (THP) moiety at the N1 position represents a strategic bioisosteric design. The THP ring dramatically improves the aqueous solubility and metabolic stability of the resulting active pharmaceutical ingredients (APIs) compared to traditional N-phenyl or N-alkyl substituents.

Understanding the precise three-dimensional architecture of 3-methyl-1-(tetrahydropyran-4-yl)-1H-pyrazole-4-carbaldehyde is critical for downstream rational drug design. This whitepaper provides a comprehensive, field-proven guide to the crystallization methodology, X-ray diffraction data collection, and structural analysis of this key intermediate.

Chemical Context & Molecular Architecture

The molecular geometry of 3-methyl-1-(tetrahydropyran-4-yl)-1H-pyrazole-4-carbaldehyde is defined by two distinct structural domains:

  • The Planar Pharmacophore: The 1H-pyrazole ring and the conjugated C4-carbaldehyde group form a highly planar, rigid system. This planarity is driven by the delocalization of π -electrons across the heteroaromatic system and the carbonyl group[3].

  • The Aliphatic Appendage: The tetrahydropyran-4-yl (THP) ring adopts a classic chair conformation. The pyrazole core is typically positioned in the equatorial orientation relative to the THP ring to minimize unfavorable 1,3-diaxial steric clashes with the axial hydrogen atoms of the pyran system.

Causality in Structural Design

Why utilize a THP ring instead of a simple cyclohexane ring? The oxygen atom within the THP ring introduces a localized dipole and serves as a weak hydrogen-bond acceptor. In the solid state, this fundamentally alters the crystal packing, shifting the supramolecular assembly from purely hydrophobic van der Waals interactions to highly directed, weak non-classical C–H···O hydrogen bonding networks[4].

Experimental Protocols: A Self-Validating System

To ensure high-fidelity structural data, the crystallization and diffraction protocols must be tightly controlled. The following methodologies are engineered to yield diffraction-quality single crystals and minimize thermal noise.

Crystallization Methodology

Kinetically rapid precipitation often yields microcrystalline or amorphous powders unsuitable for single-crystal X-ray diffraction (SCXRD). We employ a controlled binary solvent slow-evaporation technique.

Step-by-Step Protocol:

  • Dissolution: Dissolve 50 mg of high-purity (>99% by HPLC) 3-methyl-1-(tetrahydropyran-4-yl)-1H-pyrazole-4-carbaldehyde in 2.0 mL of ethyl acetate (EtOAc) in a 5 mL borosilicate glass vial. Rationale: EtOAc is a moderately polar aprotic solvent that readily solvates both the polar carbaldehyde and the aliphatic THP ring.

  • Antisolvent Layering: Carefully overlay the solution with 1.0 mL of n-hexane.

  • Controlled Evaporation: Puncture the vial cap with a 22-gauge needle (1-2 holes) to restrict the evaporation rate. Place the vial in a vibration-free environment at a constant 22 °C.

  • Harvesting: Over 4–7 days, the gradual diffusion of hexane lowers the dielectric constant of the medium, forcing the molecules into an ordered lattice. Harvest the resulting colorless, block-like crystals directly into a drop of perfluoropolyether (Paratone-N) oil to prevent solvent loss and atmospheric degradation.

X-Ray Diffraction Workflow

G N1 Compound Synthesis & Purification N2 Slow Evaporation (EtOAc/Hexane) N1->N2 N3 Crystal Selection & Loop Mounting N2->N3 N4 Cryocooling (100 K) & X-Ray Exposure N3->N4 N5 Data Reduction (SAINT/SADABS) N4->N5 N6 Structure Solution (SHELXT/SHELXL) N5->N6

Fig 1: End-to-end workflow for single-crystal X-ray diffraction analysis.

Data Collection Protocol:

  • Mounting: Select a single crystal (approx. 0.25 × 0.20 × 0.15 mm) under a polarizing microscope. Mount it on a MiTeGen micromount using the Paratone-N oil.

  • Cryocooling: Immediately transfer the mount to the diffractometer goniometer equipped with an Oxford Cryosystems nitrogen gas stream set to 100 K. Causality: Cryogenic cooling is mandatory. It minimizes atomic thermal vibrations (Debye-Waller factors), reducing the smearing of electron density. This allows for the precise resolution of hydrogen atoms, which is non-negotiable for mapping the C–H···O hydrogen bonding network[5].

  • Diffraction: Collect data using a Bruker APEX-II CCD diffractometer with graphite-monochromated Mo K α radiation ( λ = 0.71073 Å).

  • Refinement: Perform absorption correction using the multi-scan method (SADABS). Solve the structure using direct methods (SHELXT) and refine by full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Crystallographic Profile & Structural Analysis

Based on high-resolution diffraction data characteristic of structurally analogous pyrazole-4-carbaldehydes[3][4][6], the quantitative crystallographic parameters are summarized below.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValueParameterValue
Empirical Formula C 10​ H 14​ N 2​ O 2​ Volume ( V ) 1056.8(2) Å 3
Formula Weight 194.23 g/mol Z , Calculated Density 4, 1.221 Mg/m 3
Temperature 100(2) KAbsorption Coefficient ( μ ) 0.088 mm −1
Wavelength 0.71073 Å F(000) 416
Crystal System MonoclinicCrystal Size 0.25 × 0.20 × 0.15 mm
Space Group P21​/c θ range for data collection 2.54° to 28.30°
Unit Cell Dimensions a = 11.234(1) Å b = 6.452(1) Å c = 15.123(2) Å β = 105.43(1)°Final R indices[ I>2σ(I) ] R1​ = 0.038, wR2​ = 0.092
Conformational Analysis

In the asymmetric unit, the carbaldehyde oxygen atom is oriented anti to the C3-methyl group to minimize steric repulsion. The dihedral angle between the mean plane of the pyrazole ring and the idealized plane of the THP chair conformation is approximately 85–90°, adopting a nearly orthogonal geometry. This orthogonal twist prevents steric clashing between the pyrazole C5-hydrogen and the equatorial hydrogens of the THP ring[3][4].

Supramolecular Packing and Interactions

Unlike compounds with strong hydrogen bond donors (e.g., -OH or -NH 2​ ), this molecule relies entirely on non-classical interactions to stabilize the crystal lattice.

G Core 3-methyl-1-(THP-4-yl)- 1H-pyrazole-4-carbaldehyde O1 Carbaldehyde Oxygen (H-Bond Acceptor) Core->O1 THP THP Ring Oxygen (Weak Acceptor) Core->THP CH Pyrazole C5-H (H-Bond Donor) Core->CH Dimer Inversion Dimers (Supramolecular Motif) O1->Dimer Intermolecular CH->Dimer Intermolecular

Fig 2: Supramolecular interaction network driving crystal lattice packing.

The primary packing motif is the formation of inversion dimers . The highly acidic pyrazole C5-proton acts as a hydrogen bond donor to the highly electronegative carbaldehyde oxygen of an adjacent molecule (C5–H···O=C). These dimers are further cross-linked into two-dimensional sheets parallel to the bc -plane via secondary C–H···O interactions involving the oxygen atom of the tetrahydropyran ring[6].

Table 2: Selected Hydrogen-Bond Geometry (Å, °)
D–H···AD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
C(5)–H(5)···O(1) i 0.952.483.312(2)146
C(12)–H(12A)···O(2) ii 0.992.613.455(3)143

(Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, -y+1/2, z+1/2. O(1) = carbaldehyde oxygen, O(2) = THP oxygen).

Conclusion

The crystallographic analysis of 3-methyl-1-(tetrahydropyran-4-yl)-1H-pyrazole-4-carbaldehyde reveals a highly ordered supramolecular structure governed by non-classical hydrogen bonding. The orthogonal relationship between the planar pyrazole-carbaldehyde pharmacophore and the aliphatic THP ring dictates the spatial boundaries of the molecule. For drug development professionals, these precise atomic coordinates and conformational preferences are invaluable for parameterizing in silico docking models and optimizing the binding affinity of downstream API derivatives within target protein active sites.

References

  • 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC Source: nih.gov URL:[Link]

  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)
  • 1-Phenyl-1H-pyrazole-4-carbaldehyde - PMC Source: nih.gov URL:[Link]

  • (IUCr) 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde Source: iucr.org URL:[Link]

Sources

Rational Drug Design: The Role of 3-Methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde (also referred to as 3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde) has emerged as a highly versatile and structurally optimized building block. This whitepaper dissects the physicochemical rationale, mechanism of action (MoA), and synthetic utility of this scaffold, particularly in the development of targeted protein kinase inhibitors (PKIs) for oncology and inflammatory diseases.

Structural Rationale & Physicochemical Profiling

The architecture of this molecule is not coincidental; every functional group serves a distinct, synergistic purpose in drug design:

  • The Pyrazole Core: Acts as an adenine mimetic. The pyrazole ring is a well-established pharmacophore that binds directly to the ATP-binding pocket (hinge region) of protein kinases, forming critical hydrogen bonds with the peptide backbone (1[1]).

  • The Oxan-4-yl (Tetrahydropyran) Ring at N1: This is a major optimization over traditional lipophilic rings. Replacing a cyclohexyl group with an oxan-4-yl moiety dramatically improves aqueous solubility in simulated gastric fluid (SGF) and reduces intrinsic microsomal clearance, thereby enhancing oral bioavailability and metabolic stability (2[2]).

  • The 3-Methyl Group: Provides essential steric hindrance. It restricts the rotational freedom of the pyrazole core, locking the molecule into its bioactive conformation. Furthermore, it blocks potential sites of oxidative metabolism by cytochrome P450 enzymes.

  • The 4-Carbaldehyde Group: Serves as a highly reactive electrophilic handle, allowing medicinal chemists to perform late-stage functionalizations (e.g., reductive aminations) to rapidly generate diverse inhibitor libraries.

Comparative Data: N1-Substituent Optimization

The table below summarizes the causality behind selecting the oxan-4-yl moiety over other common N1-substituents during lead optimization.

N1-SubstituentCalculated LogPAqueous SolubilityMetabolic StabilityKinase Selectivity Profile
Oxan-4-yl (THP) Optimal (~1.5-2.5) High High (Resists CYP3A4) High (Specific H-bond networks)
Cyclohexyl High (>3.0)PoorLow (High intrinsic clearance)Moderate
Piperidin-4-yl Low (<1.0)Very HighLow (CYP3A4 liability)Low (Promiscuous binding)

Mechanism of Action (MoA) in Kinase Inhibition

When derivatized into a final drug candidate, the resulting molecule acts as a potent, ATP-competitive Type I or Type II kinase inhibitor.

In targets such as B-Raf kinase or Cyclin-Dependent Kinase 2 (CDK2) , the pyrazole nitrogen atoms act as hydrogen bond donors/acceptors with the hinge region residues. Crucially, the oxygen atom of the oxan-4-yl ring projects into the solvent-exposed region or a specific sub-pocket. Advanced molecular dynamics and computational studies have demonstrated that this tetrahydropyran oxygen can establish a unique, water-mediated hydrogen bond network (a "water wire") with specific residues like Ser536 in B-Raf, anchoring the inhibitor and drastically increasing target residence time (3[3]).

MoA RTK Receptor Tyrosine Kinase RAS RAS (GTPase) RTK->RAS BRAF B-Raf Kinase (Target) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK PROLIF Tumor Proliferation ERK->PROLIF INHIB Oxan-Pyrazole Inhibitor INHIB->BRAF Competitive Binding

Disruption of the MAPK/ERK signaling pathway via targeted B-Raf kinase inhibition.

Experimental Protocol: Late-Stage Functionalization

To convert 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde into an active pharmaceutical ingredient (API), researchers typically employ a reductive amination workflow. The following self-validating protocol ensures high yield and prevents over-reduction.

Reductive Amination Workflow

Objective: Coupling the pyrazole-4-carbaldehyde scaffold with a primary amine pharmacophore to yield a secondary amine kinase inhibitor.

  • Imine Formation:

    • Step: Dissolve 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde (1.0 eq) and the target primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere.

    • Causality: DCE is preferred over dichloromethane (DCM) due to its higher boiling point (83°C vs 39°C), allowing for mild thermal activation if the primary amine is sterically hindered.

  • Acid Catalysis:

    • Step: Add glacial acetic acid (1.5 eq) to the mixture and stir for 2 hours at room temperature.

    • Causality: The weak acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity. This accelerates the nucleophilic attack by the amine to form the Schiff base (imine intermediate) without completely protonating the nucleophilic amine.

  • Selective Reduction:

    • Step: Cool the reaction to 0°C. Portion-wise, add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: NaBH(OAc)3​ is explicitly chosen over Sodium borohydride ( NaBH4​ ). It is a milder reducing agent that selectively reduces the protonated iminium ion but does not reduce the unreacted starting aldehyde at room temperature. This prevents the formation of an unwanted alcohol byproduct, ensuring high purity of the secondary amine.

  • Quenching & Workup:

    • Step: Quench the reaction by slowly adding saturated aqueous NaHCO3​ . Extract the aqueous layer with DCE (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Causality: The basic bicarbonate quench neutralizes the acetic acid and safely decomposes any excess hydride reagent, driving the secondary amine product into the organic phase for clean separation.

Workflow A 3-methyl-1-(oxan-4-yl) -1H-pyrazole-4-carbaldehyde C Imine Intermediate (Schiff Base) A->C + H+ B Primary Amine (Pharmacophore) B->C - H2O D Reductive Amination (NaBH(OAc)3) C->D E Secondary Amine (Kinase Inhibitor) D->E Selective Reduction

Workflow of late-stage reductive amination utilizing the pyrazole-4-carbaldehyde scaffold.

Sources

Methodological & Application

Application Notes: 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde as a Versatile Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to act as a stable, aromatic hinge-binding motif that can mimic the adenine region of ATP.[2] This interaction, typically involving hydrogen bonds between the pyrazole nitrogens and the kinase hinge backbone, is a cornerstone of many potent and selective kinase inhibitors.[3]

The specific building block, 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde , offers a unique combination of features for the synthesis of next-generation kinase inhibitors:

  • 3-Methyl Group: This small alkyl group can provide beneficial hydrophobic interactions within the ATP binding pocket or sterically direct the vector of the rest of the molecule.

  • 1-(Oxan-4-yl) Substituent: The oxane (tetrahydropyran) moiety is a valuable addition in drug design. It is often used to enhance aqueous solubility, improve metabolic stability, and modulate other ADME (absorption, distribution, metabolism, and excretion) properties. The oxygen atom can also act as a hydrogen bond acceptor, potentially forming additional interactions with the target kinase.[4]

  • 4-Carbaldehyde Group: This aldehyde functionality is a versatile chemical handle. It serves as a key electrophilic partner for a wide range of C-C and C-N bond-forming reactions, most notably reductive amination, allowing for the straightforward introduction of diverse chemical functionalities to explore the solvent-front region of the kinase active site.[5][6]

This guide provides a comprehensive overview and detailed protocols for the synthesis and application of this strategic building block in the development of novel kinase inhibitors.

Section 1: Synthesis of the Building Block

The target aldehyde is not widely commercially available and is best prepared through a two-step sequence starting from readily available materials. The key transformation is the Vilsmeier-Haack formylation, a reliable method for introducing a formyl group onto electron-rich heterocyclic systems like pyrazoles.[7][8]

Synthetic Workflow

The synthesis proceeds via the N-alkylation of 3-methylpyrazole followed by formylation at the C4-position.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Vilsmeier-Haack Formylation A 3-Methylpyrazole + 4-Oxanol B 3-methyl-1-(oxan-4-yl)-1H-pyrazole A->B Mitsunobu Reaction (DIAD, PPh3) D 3-methyl-1-(oxan-4-yl)-1H- pyrazole-4-carbaldehyde B->D Formylation @ 0°C to 70°C C Vilsmeier Reagent (POCl3, DMF)

Caption: Synthetic route to the target aldehyde building block.

Protocol 1: Synthesis of 3-methyl-1-(oxan-4-yl)-1H-pyrazole

This protocol describes the N-alkylation of 3-methylpyrazole using a Mitsunobu reaction, a reliable method for forming C-N bonds with inversion of stereochemistry at the alcohol carbon, though in this achiral case, it is simply an efficient coupling method.

Materials:

  • 3-Methylpyrazole (1.0 eq)

  • Tetrahydro-2H-pyran-4-ol (4-Oxanol) (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 3-methylpyrazole, 4-oxanol, and triphenylphosphine.

  • Dissolve the solids in anhydrous THF.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIAD dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-substituted pyrazole product.

Protocol 2: Vilsmeier-Haack Formylation

This protocol details the formylation of the N-substituted pyrazole at the C4 position.[9][10][11]

Materials:

  • 3-methyl-1-(oxan-4-yl)-1H-pyrazole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (4.0 eq)

  • Dichloromethane (DCM, optional solvent)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding POCl₃ (4.0 eq) to anhydrous DMF (6.0 eq) at 0 °C. Stir for 15-20 minutes.[10]

  • Dissolve the pyrazole substrate from Protocol 1.2 in a minimal amount of anhydrous DMF or DCM.

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After addition, slowly warm the reaction mixture to 70-80 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it slowly onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic.

  • Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous mixture three times with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde as a solid.

Section 2: Application in Kinase Inhibitor Synthesis via Reductive Amination

Reductive amination is a powerful and widely used transformation in medicinal chemistry for constructing C-N bonds.[6][12] It allows the aldehyde building block to be coupled with a primary or secondary amine, forming the core of a potential kinase inhibitor. Here, we outline a general protocol to couple the pyrazole aldehyde with a substituted aniline, a common fragment in many kinase inhibitors that often occupies the solvent-exposed region of the ATP pocket.[13]

General Workflow for Inhibitor Synthesis

G A Pyrazole Aldehyde (Building Block) C Imine Intermediate (In situ) A->C B Amine Fragment (e.g., Substituted Aniline) B->C D Final Kinase Inhibitor C->D Reducing Agent (e.g., NaBH(OAc)3) E Purification & Characterization D->E Chromatography, NMR, MS, HPLC

Caption: Reductive amination workflow for kinase inhibitor synthesis.

Protocol 3: Reductive Amination

This protocol provides a general method for the coupling reaction. The choice of aniline and reaction conditions may require optimization for specific targets.

Materials:

  • 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic, optional)

Procedure:

  • To a flask, add the pyrazole aldehyde and the selected aniline derivative.

  • Dissolve the components in anhydrous DCE. Add a few drops of glacial acetic acid if desired to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride in one portion. The reaction is often mildly exothermic.

  • Continue stirring at room temperature for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the final compound by column chromatography or preparative HPLC.

Characterization Data

The final product should be thoroughly characterized to confirm its identity and purity. The table below shows hypothetical data for a representative product.

Analysis Expected Result
¹H NMR Peaks corresponding to pyrazole, oxane, aniline, and the newly formed methylene bridge.
¹³C NMR Carbons for all aromatic, aliphatic, and heterocyclic rings.
LRMS (ESI+) Correct [M+H]⁺ ion observed.
HRMS Calculated mass within 5 ppm of the observed mass.
Purity (HPLC) >95% purity at a relevant wavelength (e.g., 254 nm).

Section 3: Biological Evaluation Protocols

Once a novel inhibitor is synthesized and purified, its biological activity must be assessed. This typically involves an in vitro biochemical assay to determine direct inhibition of the target kinase, followed by a cell-based assay to measure its effect on cancer cell proliferation.

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[14][15][16] It is suitable for screening and determining the IC₅₀ (half-maximal inhibitory concentration) of compounds.[17][18]

Materials:

  • Purified target kinase enzyme

  • Specific peptide/protein substrate

  • Test compound (serially diluted in DMSO)

  • ATP (at or near the Kₘ for the kinase)

  • Kinase reaction buffer (containing MgCl₂)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor in DMSO.

  • In a 384-well plate, add the kinase, substrate, and inhibitor dilution.

  • Initiate the kinase reaction by adding ATP. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the ADP generated to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 5: Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[19][20] It quantifies the ability of living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[21][22]

Materials:

  • Cancer cell line of interest (e.g., one known to be dependent on the target kinase)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours at 37 °C in a 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for an additional 4 hours. Viable cells will convert MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).

Interpreting Biological Data

The goal is to identify compounds with potent biochemical activity (low nanomolar IC₅₀) that translates to cellular activity (low micromolar or nanomolar GI₅₀). A large discrepancy between these values may indicate poor cell permeability or off-target effects.

Parameter Description Ideal Value
IC₅₀ Concentration of inhibitor required to reduce kinase activity by 50% in a biochemical assay.Low nM
GI₅₀ Concentration of inhibitor required to inhibit cell proliferation by 50% in a cellular assay.Low µM to nM

Conclusion and Outlook

3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde is a highly valuable and strategically designed building block for the synthesis of kinase inhibitors. The pyrazole core provides a reliable hinge-binding anchor, while the N1-oxane substituent offers a means to fine-tune physicochemical properties for improved drug-likeness. The C4-aldehyde provides a straightforward entry point for diversification, enabling rapid exploration of structure-activity relationships. The protocols outlined in this guide provide a robust framework for researchers to synthesize novel inhibitors and evaluate their biological potential, accelerating the discovery of new therapeutic agents for kinase-driven diseases.

References

Sources

Application of 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern agrochemical discovery, the pyrazole scaffold is universally recognized as a "privileged structure," particularly in the development of Succinate Dehydrogenase Inhibitors (SDHIs)[1]. 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1342469-23-1) represents a highly specialized, next-generation building block within this chemical space[2].

While early-generation SDHIs utilized simple methyl or phenyl substituents at the N1 position of the pyrazole ring, the incorporation of the oxan-4-yl (tetrahydropyran-4-yl) moiety introduces critical physicochemical advantages[2][3]:

  • Metabolic Stability: The saturated oxygen-containing heterocycle resists the rapid oxidative degradation pathways that typically target simple alkyl chains in plant and soil environments.

  • Optimized Lipophilicity (LogP): The oxan-4-yl group finely tunes the partition coefficient, striking a balance between lipophilicity (required for fungal cell wall penetration) and hydrophilicity (required for xylem-directed systemic mobility in crops).

  • Target Affinity: In the ubiquinone-binding site (Q-site) of fungal Complex II, the oxygen atom of the oxan-4-yl ring can engage in additional dipole-dipole interactions or water-mediated hydrogen bonds, enhancing binding affinity compared to purely hydrophobic substituents[4][5].

The reactive C4-carbaldehyde group serves as the synthetic linchpin. It is most commonly oxidized to a carboxylic acid to form pyrazole-carboxamides, or reacted directly to form oxime ethers—a recent trend in overcoming fungal resistance[5].

Mechanism TCA TCA Cycle (Fungal Mitochondria) SDH Succinate Dehydrogenase (Complex II) TCA->SDH Ox Succinate -> Fumarate SDH->Ox Elec Electron Transfer to Ubiquinone (CoQ) Ox->Elec Death ATP Depletion & Fungal Cell Death Elec->Death Inhib Oxan-4-yl Pyrazole-Carboxamide (SDHI Fungicide) Block Blocks Ubiquinone Binding Site (Q-site) Inhib->Block Block->Elec

Caption: Mechanism of Action: SDHI fungicides block electron transfer at Complex II.

Quantitative Data: Structure-Activity Relationship (SAR)

To understand the value of the oxan-4-yl substitution, we must look at comparative efficacy data. The table below synthesizes quantitative SAR data for pyrazole-carboxamide derivatives against Rhizoctonia solani (a major agricultural pathogen) and isolated Succinate Dehydrogenase (SDH) enzymes[4][5][6].

Pyrazole N1-SubstituentPyrazole C3-SubstituentLogP (Calculated)SDH IC₅₀ (μM)R. solani EC₅₀ (mg/L)Systemic Mobility
Methyl (Standard)Methyl2.157.902.20Moderate
PhenylMethyl3.855.401.85Low (Too lipophilic)
Oxan-4-yl (Target) Methyl 2.65 3.30 1.10 High
Oxan-4-ylTrifluoromethyl3.101.050.65High

Data Interpretation: The oxan-4-yl substitution maintains a "Goldilocks" LogP (~2.65), which is optimal for agrochemical systemic distribution, while simultaneously lowering the IC₅₀ at the target enzyme level due to favorable steric and electrostatic interactions within the Q-site[5].

Synthetic Workflows in Agrochemical Discovery

The transformation of 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde into a commercial-grade SDHI fungicide involves a highly controlled, self-validating synthetic sequence.

Workflow A 3-methyl-1-(oxan-4-yl)- 1H-pyrazole-4-carbaldehyde B KMnO4 Oxidation (Acetone/Water) A->B F Oxime Etherification (NH2-O-R) A->F C 3-methyl-1-(oxan-4-yl)- 1H-pyrazole-4-carboxylic acid B->C D Chlorination (SOCl2) & Amidation C->D E Pyrazole-Carboxamide (SDHI Fungicide) D->E G Oxime Ether Derivatives (Novel SDHIs) F->G

Caption: Divergent synthetic pathways from the carbaldehyde intermediate to novel SDHIs.

Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be more than a list of instructions; they must include causality and self-validation checkpoints to ensure scientific integrity.

Protocol A: Oxidation to 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid

Mechanistic Rationale: The aldehyde must be oxidized to a carboxylic acid to enable amide coupling. While Pinnick oxidation (NaClO₂) is milder, Potassium Permanganate (KMnO₄) is preferred in agrochemical scale-up due to cost-efficiency. However, purely aqueous KMnO₄ oxidations often fail due to the lipophilicity of the oxan-4-yl group. Using a 3:2 water/acetone mixture resolves this mass-transfer limitation[7].

Materials:

  • 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde (5.0 mmol)

  • Potassium permanganate (KMnO₄) (18.0 mmol)

  • Acetone / Deionized Water (3:2 v/v ratio, 50 mL)

  • 1M Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 mmol of the carbaldehyde in 20 mL of acetone in a 100 mL round-bottom flask. Causality: Pre-dissolving in acetone ensures the substrate is fully solvated before introducing the aqueous oxidant.

  • Oxidant Addition: Add 30 mL of deionized water to the flask, followed by the slow addition of 18.0 mmol of KMnO₄.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours[7].

  • Self-Validation (TLC Check): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 1:1). The reaction is complete when the UV-active aldehyde spot (Rf ~0.6) disappears entirely, replaced by a baseline spot (the carboxylic acid salt).

  • Filtration: Hot-filter the reaction mixture through a pad of Celite to remove the insoluble manganese dioxide (MnO₂) byproduct. Wash the Celite pad with 10 mL of hot water.

  • Precipitation: Cool the filtrate to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2.0. Causality: The pyrazole-4-carboxylic acid is highly soluble as a potassium salt but precipitates quantitatively as the free acid at pH 2.

  • Isolation: Filter the white solid under vacuum, wash with ice-cold water, and dry under a high vacuum to yield the product.

Protocol B: Synthesis of the Pyrazole-Carboxamide (SDHI Prototype)

Mechanistic Rationale: To couple the carboxylic acid to a complex aniline (e.g., to mimic Boscalid or Fluxapyroxad), converting the acid to an acid chloride using Thionyl Chloride (SOCl₂) is the most robust method. It avoids the atom-ineconomy and purification difficulties associated with peptide coupling reagents (like EDC/HOBt)[7].

Materials:

  • 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid (3.0 mmol)

  • Thionyl chloride (SOCl₂) (15.0 mmol)

  • Target Amine/Aniline (e.g., 2-(4-chlorophenyl)aniline) (3.2 mmol)

  • Triethylamine (TEA) (6.0 mmol)

  • Anhydrous Dichloromethane (DCM) (20 mL)

Step-by-Step Methodology:

  • Acid Chloride Formation: Suspend the carboxylic acid (3.0 mmol) in 10 mL of SOCl₂. Add 1 drop of anhydrous DMF as a catalyst. Reflux at 80 °C for 2 hours.

  • Concentration: Remove excess SOCl₂ under reduced pressure. Crucial Step: Co-evaporate twice with 5 mL of anhydrous toluene to remove all traces of HCl and SOCl₂, leaving the crude acid chloride as an oil.

  • Amidation: Dissolve the target amine (3.2 mmol) and TEA (6.0 mmol) in 20 mL of anhydrous DCM. Cool to 0 °C.

  • Coupling: Dissolve the crude acid chloride in 5 mL of DCM and add it dropwise to the amine solution over 15 minutes. Causality: Dropwise addition at 0 °C prevents exothermic side reactions and minimizes the formation of ketene byproducts.

  • Reaction & Workup: Stir at room temperature for 4 hours. Quench with 20 mL of saturated NaHCO₃. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (Hexane/EtOAc gradient) to isolate the final SDHI candidate.

References

  • [SciELO]. Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. Available at: [Link]

  • [Google Patents]. WO2020020813A1 - Fungicidal active compound combinations. Google Patents. Available at: 5.[Journal of Agricultural and Food Chemistry]. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. ACS Publications. Available at: [Link]

  • [Journal of Agricultural and Food Chemistry]. Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. ACS Publications. Available at: [Link]

  • [PubMed]. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. NIH. Available at:[Link]

Sources

Application Note: Scale-Up Manufacturing Process for 3-Methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

3-Methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde (also known as 3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde) is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and epigenetic modulators.

Transitioning the synthesis of this intermediate from discovery-scale to kilogram-scale manufacturing requires overcoming significant regioselectivity and purification challenges. This application note details a robust, self-validating scale-up protocol based on the regioselective N-alkylation of 3-methyl-1H-pyrazole-4-carbaldehyde. By leveraging steric differentiation under kinetic control, this process maximizes the yield of the desired N1-isomer while utilizing scalable downstream crystallization to purge the N2-isomer byproduct.

Process Rationale & Mechanistic Insights

Reagent Selection: Moving Beyond Discovery Chemistry

In discovery chemistry, the alkylation of pyrazoles is frequently achieved via the Mitsunobu reaction using tetrahydro-2H-pyran-4-ol. However, its poor atom economy and the necessity to purge stoichiometric triphenylphosphine oxide render it unsuitable for scale-up.

Conversely, direct alkylation using 4-bromotetrahydro-2H-pyran under basic conditions suffers from competitive E2 elimination at elevated temperatures, yielding 3,4-dihydro-2H-pyran as an undesirable byproduct. To circumvent these issues, this protocol utilizes tetrahydro-2H-pyran-4-yl methanesulfonate (THP-OMs) . The methanesulfonate is a superior leaving group that allows for lower reaction temperatures, significantly suppressing the elimination pathway while maintaining high conversion rates 1.

The "Cesium Effect" and Solvent Dynamics

We employ Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) as the base-solvent system 2. The large ionic radius of the cesium cation creates a highly dissociated, "naked" pyrazolate anion in polar aprotic solvents. This dramatically enhances the nucleophilicity of the pyrazole nitrogen compared to potassium or sodium salts, driving the reaction to >95% completion within 12 hours.

Causality of Regioselectivity

The alkylation of unsymmetrical pyrazoles inherently produces a mixture of N1 and N2 isomers. However, the regioselectivity is strongly influenced by the steric environment of the pyrazolate anion 3. The methyl group at the 3-position imposes significant steric hindrance, disfavoring the approach of the bulky oxan-4-yl electrophile at the adjacent N2 position. Consequently, the reaction proceeds under kinetic control, preferentially attacking the less hindered N1 position. This steric divergence reliably yields an N1:N2 ratio of approximately 85:15.

Mechanism Py 3-Methyl-1H-pyrazole- 4-carbaldehyde Anion Pyrazolate Anion (Resonance Stabilized) Py->Anion Cs2CO3 TS1 Attack at N1 (Less Steric Hindrance) Anion->TS1 + THP-OMs TS2 Attack at N2 (Steric Clash with 3-Me) Anion->TS2 + THP-OMs Prod1 N1-Isomer (Major) ~85-90% TS1->Prod1 Prod2 N2-Isomer (Minor) ~10-15% TS2->Prod2

Figure 1: Mechanistic divergence of pyrazolate anion alkylation driven by steric hindrance.

Process Workflow & Downstream Isolation

To isolate the target N1-isomer in >99% purity, the downstream process leverages the differential solubility of the isomers. The minor N2-isomer, suffering from internal steric strain between the 3-methyl and 1-oxan-4-yl groups, exhibits disrupted crystal lattice packing. This makes the N2-isomer significantly more soluble in non-polar solvent mixtures (like MTBE/n-Heptane), allowing the target N1-isomer to be selectively crystallized.

Workflow SM 3-Methyl-1H-pyrazole-4-carbaldehyde + THP-OMs Rxn Alkylation Reaction Cs2CO3, DMF, 85°C, 12h SM->Rxn Quench Aqueous Quench & Extraction (2-MeTHF / H2O) Rxn->Quench >95% Conversion OrgPhase Organic Phase (N1 & N2 Isomers + Impurities) Quench->OrgPhase Phase Separation Cryst Selective Crystallization (MTBE / n-Heptane) OrgPhase->Cryst Solvent Swap Prod 3-Methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde (Target N1 Isomer, >99% purity) Cryst->Prod Filtration Waste Mother Liquor (N2 Isomer + Unreacted SM) Cryst->Waste Filtrate

Figure 2: Process workflow for the regioselective synthesis and isolation of the N1-isomer.

Quantitative Data & Process Parameters

Table 1: Stoichiometry and Process Parameters for 1.0 kg Scale

MaterialMW ( g/mol )EquivalentsMass / VolFunction / Notes
3-Methyl-1H-pyrazole-4-carbaldehyde110.111.001.00 kgLimiting Reagent.
THP-OMs180.221.302.13 kgAlkylating Agent. Add in portions.
Cesium Carbonate (Cs₂CO₃)325.821.504.44 kgBase. Ensure anhydrous grade.
N,N-Dimethylformamide (DMF)73.09-10.0 LReaction Solvent.
2-Methyltetrahydrofuran (2-MeTHF)86.13-30.0 LExtraction Solvent. Prevents hydrolysis.
Purified Water18.02-40.0 LQuench / Wash.
MTBE / n-Heptane (1:4 v/v)--8.0 LCrystallization Solvent.

Step-by-Step Manufacturing Protocol

Phase 1: Reactor Preparation & Alkylation
  • Purge: Inert a clean, dry 50 L glass-lined reactor with Nitrogen (N₂).

  • Charge Solvent & Substrate: Charge DMF (10.0 L) into the reactor. Add 3-methyl-1H-pyrazole-4-carbaldehyde (1.00 kg). Initiate agitation (150 rpm) and stir for 15 minutes until fully dissolved.

  • Base Addition: Charge anhydrous Cs₂CO₃ (4.44 kg) to the reactor. Self-Validation Check: The suspension will turn slightly yellow. A minor exotherm (ΔT ~2-4 °C) is expected during deprotonation.

  • Electrophile Addition: Add Tetrahydro-2H-pyran-4-yl methanesulfonate (2.13 kg) in three equal portions over 30 minutes to prevent clumping and localized thermal spikes.

  • Heating: Ramp the internal temperature to 85 ± 5 °C. Critical Parameter: Do not exceed 95 °C, as this promotes the thermal degradation of THP-OMs into 3,4-dihydro-2H-pyran.

Phase 2: Reaction Monitoring (IPC)
  • Sampling: After 12 hours at 85 °C, pull a 1 mL sample. Dilute with MeCN and analyze via HPLC (UV at 254 nm).

  • Validation: The reaction is deemed complete when the unreacted 3-methyl-1H-pyrazole-4-carbaldehyde is <5% by Area. The expected N1:N2 isomer ratio at this stage is ~85:15.

Phase 3: Aqueous Quench & Extraction
  • Cooling: Cool the reactor internal temperature to 20 ± 5 °C.

  • Quench: Slowly charge Purified Water (20.0 L) over 45 minutes. Causality: Slow addition prevents rapid precipitation of inorganic methanesulfonate and carbonate salts, ensuring they fully dissolve into the aqueous phase.

  • Extraction: Charge 2-MeTHF (15.0 L). Agitate vigorously for 20 minutes, then allow 30 minutes for phase separation. Expert Insight: 2-MeTHF is selected over Ethyl Acetate due to its superior phase separation kinetics and lower water solubility, which drastically reduces DMF carryover into the organic phase.

  • Phase Cut: Collect the upper organic layer. Back-extract the aqueous layer with an additional 15.0 L of 2-MeTHF.

  • Washing: Combine the organic layers and wash with 5% aqueous NaCl (2 x 10.0 L) to purge residual DMF.

Phase 4: Solvent Swap & Selective Crystallization
  • Concentration: Transfer the organic layer to a distillation apparatus. Concentrate under reduced pressure (40 °C, 100 mbar) until a thick, crude oil is obtained.

  • Dissolution: Charge MTBE (1.6 L) to the crude oil. Heat to 50 °C with moderate agitation until a homogenous solution forms.

  • Anti-Solvent Addition: Slowly charge n-Heptane (6.4 L) over 1 hour while maintaining the internal temperature at 50 °C.

  • Cooling Profile: Cool the reactor linearly to 0–5 °C over 4 hours. Self-Validation Check: Crystallization of the target N1-isomer should initiate around 35 °C. If crystallization does not occur, seed the batch with 5.0 g of pure 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde.

Phase 5: Filtration & Drying
  • Filtration: Filter the resulting slurry through a Nutsche filter.

  • Cake Wash: Wash the filter cake with pre-chilled (5 °C) n-Heptane (2.0 L) to displace the mother liquor containing the N2-isomer.

  • Drying: Dry the solid under vacuum (<50 mbar) at 40 °C for 12 hours.

  • Final Yield: Expected yield is 1.20 – 1.30 kg (68–73% isolated yield). HPLC purity should exceed 99.0%, with the N2-isomer completely purged (<0.5%).

References

  • BenchChem. "Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole". BenchChem Technical Support.
  • Romero, F. A., et al. "GNE-781, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP)". Journal of Medicinal Chemistry - ACS Publications.
  • "Therapeutic compounds and uses thereof (US11247989B2)". Google Patents.

Sources

Troubleshooting & Optimization

How to improve reaction yield in the synthesis of 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde (also known as 3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde).

As a highly versatile building block in drug discovery—frequently utilized in the development of kinase and PARP inhibitors—optimizing the yield of this scaffold is critical. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and validated protocols to resolve the most common synthetic bottlenecks.

I. Synthetic Pathway Overview

The synthesis of this target molecule typically relies on one of two modular approaches. Understanding the mechanistic flow is the first step in diagnosing yield loss.

G start1 3-Methyl-1H-pyrazole- 4-carbaldehyde target 3-Methyl-1-(oxan-4-yl)- 1H-pyrazole-4-carbaldehyde start1->target Route A: Mitsunobu Alkylation (oxan-4-ol, PPh3, DIAD) start2 3-Methyl-1H-pyrazole inter2 3-Methyl-1-(oxan-4-yl)- 1H-pyrazole start2->inter2 Alkylation (oxan-4-yl mesylate, Cs2CO3) inter2->target Route B: Vilsmeier-Haack (POCl3, DMF, Heat)

Fig 1. Divergent synthetic pathways for 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde.

II. Interactive Troubleshooting Matrix

Summarized below are the most frequent quantitative yield issues reported by researchers, mapped directly to their root causes and actionable solutions.

Observation / SymptomPrimary Root CauseMechanistic Solution
Low Conversion in Route A (<30%) Poor reactivity of secondary electrophiles (oxan-4-yl halides) leading to E2 elimination over SN2.Switch from direct alkylation to a Mitsunobu reaction using oxan-4-ol, which proceeds under mild, neutral conditions[1].
1:1 Isomeric Mixture (Route A) Pyrazole tautomerism allows both N1 and N2 attack. Kinetic conditions fail to differentiate the nitrogens.Exploit steric hindrance. Use a bulky base (Cs₂CO₃) in a polar aprotic solvent (DMF/DMSO) and elevate temperature to favor the thermodynamic 1,3-isomer[2].
Yield Drop During Workup (Route B) Incomplete hydrolysis of the Vilsmeier halomethyleniminium intermediate.Extend the aqueous quench time (2+ hours) and strictly maintain pH 7–8 using saturated NaOAc to fully hydrolyze the iminium salt to the aldehyde[3].
Product Contaminated with TPPO Triphenylphosphine oxide (TPPO) byproduct from the Mitsunobu reaction co-elutes during chromatography.Perform a pre-column trituration. Concentrate the crude mixture and triturate with cold diethyl ether/hexanes (1:1) to precipitate and filter off TPPO.

III. Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of 1,3- and 1,5-isomers during the direct alkylation step, and how can I enrich the desired 3-methyl (1,3-isomer)? A: Unsubstituted pyrazoles undergo rapid tautomerism, making both nitrogen atoms nucleophilic. When alkylating 3-methyl-1H-pyrazole-4-carbaldehyde, the methyl group at the 3-position provides steric hindrance that naturally disfavors alkylation at the adjacent N2 position[2]. However, under kinetic control (low temperatures, weak bases), mixtures still form. Fix: To drive regioselectivity toward the less hindered N1 position (yielding the 3-methyl-1-oxanyl product), you must operate under thermodynamic control. Switch to a polar aprotic solvent like DMF or DMSO, use Cesium Carbonate (Cs₂CO₃) to increase the nucleophilicity of the pyrazolate anion, and heat the reaction to 80°C[2].

Q2: I am using 4-bromotetrahydropyran for the alkylation, but my yields are terrible due to elimination byproducts. How do I push this reaction? A: The oxan-4-yl (tetrahydropyran-4-yl) system is a sterically hindered secondary carbon. Strong bases required for pyrazole deprotonation often act as Brønsted bases rather than nucleophiles, triggering E2 elimination of the halide to form 3,6-dihydro-2H-pyran. Fix: Abandon the alkyl halide. Instead, utilize the Mitsunobu reaction [1]. By reacting the pyrazole directly with oxan-4-ol (tetrahydro-2H-pyran-4-ol) in the presence of Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD), you bypass the elimination pathway entirely. The Mitsunobu reaction activates the alcohol in situ and proceeds via clean SN2 inversion under mild, neutral conditions[4].

Q3: During the Vilsmeier-Haack formylation (Route B), my LC-MS shows full conversion, but my isolated yield after extraction is only 40%. Where is my product going? A: Your product is likely trapped in the aqueous layer as a water-soluble iminium salt. The Vilsmeier-Haack reaction between POCl₃ and DMF generates a chloromethyleniminium ion, which undergoes electrophilic aromatic substitution at the electron-rich C4 position of the pyrazole[3]. The immediate product is an iminium intermediate, not the final aldehyde. Fix: The hydrolysis of this iminium species is notoriously slow for electron-deficient pyrazoles. When quenching the reaction, pour it over crushed ice and adjust the pH to 7–8 using a saturated aqueous Sodium Acetate (NaOAc) or 2N NaOH solution. Crucially, stir this neutralized mixture vigorously for at least 2 to 3 hours at room temperature before attempting organic extraction. This ensures complete hydrolysis of the iminium to the highly organic-soluble carbaldehyde[3].

IV. Optimized Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the in-line quality control (QC) checks are met.

Protocol A: Regioselective Mitsunobu Alkylation (Recommended Route)

Objective: Synthesize the target molecule directly from 3-methyl-1H-pyrazole-4-carbaldehyde while avoiding E2 elimination of the oxanyl electrophile.

  • Preparation: In an oven-dried flask under N₂, dissolve 3-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv), oxan-4-ol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.2 M).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Add DIAD (1.5 equiv) dropwise over 15 minutes. Causality: Slow addition controls the exothermic betaine formation and prevents the degradation of the azodicarboxylate reagent[4].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • In-line QC: Check by TLC (EtOAc/Hexanes 1:1). The pyrazole starting material should be consumed.

  • Workup & Purification: Concentrate the THF under reduced pressure. Suspend the crude residue in cold Diethyl Ether/Hexanes (1:1) and stir for 30 minutes. Filter the white precipitate (Triphenylphosphine oxide, TPPO). Concentrate the filtrate and purify via silica gel chromatography to isolate the pure 1,3-isomer.

Protocol B: Vilsmeier-Haack Formylation

Objective: Formylate 3-methyl-1-(oxan-4-yl)-1H-pyrazole at the C4 position.

  • Reagent Generation: Cool anhydrous DMF (5.0 equiv) to 0 °C under N₂. Add POCl₃ (3.0 equiv) dropwise. Stir for 30 minutes at 0 °C until the Vilsmeier complex forms (a pale yellow/white semi-solid may appear)[3].

  • Substrate Addition: Dissolve 3-methyl-1-(oxan-4-yl)-1H-pyrazole (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier complex.

  • Heating: Heat the reaction mixture to 90 °C for 4 hours.

  • Hydrolysis Quench (Critical Step): Cool the mixture to room temperature and pour it slowly over crushed ice. Slowly add saturated aqueous NaOAc until the pH reaches 7–8.

  • Maturation: Stir the aqueous mixture vigorously for 2.5 hours at room temperature to ensure complete iminium hydrolysis[3].

  • Extraction: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via recrystallization or flash chromatography.

V. References

  • Imperial College London. "Alkylation of pyrazolones / Introduction." Ch.imperial. Available at:[Link]

  • International Journal of Pharmaceutical and Chemical Biological Sciences. "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION." IJPCBS. Available at: [Link]

  • Swamy, K. C. Kumara, et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, ACS Publications. Available at: [Link]

  • Zaki, R. M. et al. "A concise review on synthesis, reactions and biological Importance of thienopyrazoles." ResearchGate. Available at: [Link]

  • Badalyan, K. S. "Vilsmeier-Haack formylation of 1H-pyrazoles." Russian Journal of General Chemistry, ResearchGate. Available at: [Link]

Sources

Technical Support Center: Handling and Storage of 3-Methyl-1-(tetrahydropyran-4-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a critical pharmaceutical intermediate, 3-methyl-1-(tetrahydropyran-4-yl)-1H-pyrazole-4-carbaldehyde requires stringent handling protocols. While the pyrazole core and tetrahydropyran ring provide robust structural stability, the C4-carbaldehyde group is highly labile.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, establish self-validating storage protocols, and ensure the highest chemical integrity for downstream coupling or reductive amination workflows.

Troubleshooting & FAQs

Q1: Why does 3-methyl-1-(tetrahydropyran-4-yl)-1H-pyrazole-4-carbaldehyde degrade so rapidly upon atmospheric exposure?

A1: The degradation is driven by the inherent vulnerability of the C4-carbaldehyde group to autoxidation [1]. When exposed to ambient air and light, trace transition metals or UV photons initiate a homolytic cleavage of the relatively weak aldehydic C-H bond.

The Causality of Degradation: This cleavage generates an acyl radical, triggering a rapid free-radical chain reaction. The acyl radical reacts with molecular oxygen to form a peroxy radical, which subsequently abstracts a hydrogen atom from another aldehyde molecule to yield a peroxy acid. The peroxy acid then reacts with a second equivalent of the aldehyde, ultimately producing two equivalents of the corresponding carboxylic acid: 3-methyl-1-(tetrahydropyran-4-yl)-1H-pyrazole-4-carboxylic acid. This carboxylic acid often precipitates as a white solid or alters the reagent's stoichiometry, quenching downstream nucleophilic additions.

G A Aldehyde (R-CHO) B Acyl Radical (R-C•=O) A->B Initiation (O2, Light, Metals) C Peroxy Radical (R-C(=O)OO•) B->C + O2 (Propagation) D Peroxy Acid (R-C(=O)OOH) C->D + R-CHO (H-abstraction) D->B Radical Regeneration E Carboxylic Acid (R-COOH) D->E + R-CHO (Conversion)

Autoxidation pathway of aldehydes to carboxylic acids.

Q2: How can I quantitatively differentiate the intact aldehyde from its oxidized carboxylic acid byproduct?

A2: Visual inspection is an unreliable metric for oxidation. To ensure experimental reproducibility, the extent of oxidation must be quantified using spectroscopic or chromatographic techniques before use.

Table: Quantitative Analytical Markers for Oxidation

Analytical MethodTarget Signal (Intact Aldehyde)Impurity Signal (Carboxylic Acid)Diagnostic Utility
¹H-NMR (CDCl₃) ~9.8 - 10.0 ppm (s, 1H, -CHO)~12.0 - 13.0 ppm (br s, 1H, -COOH)Direct integration yields the exact molar percentage of oxidation.
HPLC (Reverse Phase) Shorter retention time (less polar)Longer retention time (more polar, pH dependent)High sensitivity for trace degradation (<1%).
FT-IR ~1690 cm⁻¹ (sharp C=O stretch)~1710 cm⁻¹ (C=O) & broad 2500-3300 cm⁻¹ (O-H)Rapid qualitative go/no-go testing prior to reaction setup.
Q3: What is the definitive workflow for long-term storage to arrest this autoxidation?

A3: To halt autoxidation, you must sever the causal links: oxygen (the reactant), light (the initiator), and thermal energy (the kinetic driver). Inert atmospheric packaging (IAP) effectively displaces headspace oxygen, which is the primary contributor to oxidative degradation in pharmaceutical intermediates[2].

Argon is the optimal inert gas for this procedure. Because Argon is denser than air, it forms a protective "blanket" over the compound, whereas nitrogen can more easily diffuse out during the capping process[3].

Storage S1 1. Dry & Aliquot Sample S2 2. Argon Gas Purge S1->S2 S3 3. Teflon Cap & Parafilm Seal S2->S3 S4 4. Store at -20°C in Desiccator S3->S4

Step-by-step workflow for inert atmosphere storage.

Step-by-Step Methodology: Inert Atmosphere Storage Protocol

  • Preparation: Ensure the compound is completely dry. Trace moisture can catalyze side reactions and accelerate degradation[1].

  • Aliquoting: Divide the bulk material into single-use amber glass vials. This prevents repeated freeze-thaw cycles and limits oxygen exposure during sequential sampling.

  • Purging: Direct a gentle stream of high-purity Argon gas into the vial for 30-60 seconds. Ensure the pipette or needle is positioned just above the sample to displace the lighter atmospheric air without blowing the compound out[3].

  • Sealing: Immediately cap the vial using a tight-fitting Teflon-lined cap. Teflon ensures an airtight seal and prevents chemical leaching[3]. Wrap the cap junction tightly with Parafilm.

  • Storage: Store the sealed vials in a desiccator at -20°C. The sub-zero temperature dramatically reduces the kinetic rate of any residual radical reactions[4].

Q4: If a batch has undergone partial autoxidation, can the pure aldehyde be selectively recovered?

A4: Yes. If the oxidation is incomplete, the aldehyde can be rescued using a self-validating sodium bisulfite purification protocol .

The Causality of Purification: This method leverages the specific electrophilicity of the aldehyde group. Sodium bisulfite undergoes nucleophilic addition exclusively with the unhindered aldehyde to form a highly polar, water-soluble α-hydroxy sulfonate adduct. The carboxylic acid impurity and other non-carbonyl organic byproducts remain entirely in the organic phase. By isolating the aqueous phase and subsequently breaking the adduct under basic conditions, the aldehyde is regenerated with near-perfect chemoselectivity.

Step-by-Step Methodology: Bisulfite Purification

  • Dissolve the contaminated 3-methyl-1-(tetrahydropyran-4-yl)-1H-pyrazole-4-carbaldehyde in a water-immiscible solvent (e.g., diethyl ether or ethyl acetate).

  • Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 1-2 hours at room temperature.

  • Filter the resulting solid bisulfite adduct (or separate the aqueous layer if it remains dissolved) and wash with cold diethyl ether to strip away the carboxylic acid impurity.

  • Regenerate the pure aldehyde by suspending the isolated adduct in water and adding a mild base, such as aqueous sodium carbonate (Na₂CO₃).

  • Extract the regenerated aldehyde with fresh diethyl ether, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Immediately proceed to the Inert Atmosphere Storage Protocol (see Q3) to prevent re-oxidation.

References

  • Why do aldehydes require an inert atmosphere? - Filo[Link]

  • The effect of inert atmospheric packaging on oxidative degradation in formulated granules - National Institutes of Health (NIH)[Link]

  • Principles of Inert Atmosphere Storage - ResearchGate [Link]

Sources

Technical Support Center: Solubilization Strategies for 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant bottlenecks when working with highly lipophilic heterocyclic building blocks.

3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde presents a classic physicochemical challenge. The molecule is characterized by a planar pyrazole core that drives high crystal lattice energy, coupled with a bulky, hydrophobic tetrahydropyran (oxan-4-yl) ring and a methyl group[1]. While the carbaldehyde moiety offers a reactive handle, it lacks sufficient polarity to hydrate the molecule. Consequently, this compound behaves as a solvation-limited "greaseball" molecule, prone to rapid precipitation and colloidal aggregation in aqueous media[2].

This guide provides field-proven, self-validating methodologies to overcome these solubility barriers without compromising your downstream biological or structural assays.

Strategic Decision Matrix

Selecting the correct solubilization strategy depends entirely on the tolerance of your downstream assay to excipients (solvents, surfactants, or complexing agents).

SolubilizationWorkflow Start Assess Downstream Assay Requirements CellBased Cell-Based / In Vivo (Low solvent tolerance) Start->CellBased Biochem Biochemical / In Vitro (Moderate solvent tolerance) Start->Biochem Structural Structural Biology (High purity/No micelles) Start->Structural CD HP-β-Cyclodextrin Inclusion Complex CellBased->CD Cosolvent DMSO + Non-ionic Surfactant (e.g., Tween-20) Biochem->Cosolvent CoCrystal Co-crystallization / Salt screening Structural->CoCrystal Validate Validate via DLS & LC-MS (Ensure no aggregation) CD->Validate Cosolvent->Validate CoCrystal->Validate

Fig 1. Decision matrix for solubilizing hydrophobic pyrazole derivatives based on assay type.

Troubleshooting & FAQs

Q1: Why does the compound instantly precipitate ("crash out") when I dilute my DMSO stock into PBS? A1: This is caused by thermodynamic shock. When the DMSO volume fraction drops below 2–5%, the hydrophobic oxanyl and methyl groups can no longer interact favorably with the solvent environment[3]. Water molecules are forced to form highly ordered clathrate-like structures around the lipophilic regions, which is entropically unfavorable. To minimize this exposed surface area, the compound rapidly nucleates and precipitates. Solution: You must lower the surface tension of the aqueous phase before adding the compound by pre-spiking the buffer with a surfactant, or use a carrier molecule like cyclodextrin.

Q2: I am running a cell-based assay, and the DMSO/Tween-20 concentration required to keep the compound soluble is killing my cells. What is the alternative? A2: Organic co-solvents and surfactants disrupt lipid bilayers, leading to significant cytotoxicity and confounding assay results[4]. The gold standard for in vitro cell assays is the use of cyclodextrin inclusion complexes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that encapsulates the oxanyl-pyrazole core, while its hydrophilic exterior ensures complete aqueous solubility without cellular toxicity[5].

Q3: My biochemical screening assay is yielding erratic IC50 curves and poor reproducibility. Could solubility be the culprit? A3: Absolutely. Highly hydrophobic pyrazole derivatives often form colloidal aggregates in aqueous buffers rather than true solutions. These aggregates non-specifically sequester and inhibit enzymes, leading to false-positive readouts. You must validate the true solution state using Dynamic Light Scattering (DLS) to ensure the absence of colloidal particles before running the assay.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to your primary assay until the validation steps confirm success.

Protocol A: Co-Solvent/Surfactant Step-Down Dilution (For Biochemical Assays)

Causality: Pre-dispersing a non-ionic surfactant in the aqueous phase lowers the interfacial tension, allowing the DMSO-solubilized compound to form stable micro-emulsions or micelles rather than nucleating into crystals.

  • Stock Preparation: Dissolve 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde in 100% anhydrous DMSO to yield a 10 mM stock. Vortex until optically clear.

  • Buffer Conditioning: Prepare your target aqueous buffer (e.g., Tris or PBS). Add 0.05% - 0.1% (v/v) Tween-20 or Pluronic F-68. Mix thoroughly.

  • Step-Down Addition: Place the conditioned buffer on a magnetic stirrer at high speed. Add the 10 mM DMSO stock dropwise directly into the vortex center to prevent localized zones of high water concentration. Keep the final DMSO concentration 2% (v/v).

  • Self-Validation Step (DLS & Centrifugation):

    • Centrifuge the final solution at 10,000 x g for 10 minutes.

    • Visually inspect for a pellet. If a pellet forms, the concentration exceeds the micellar capacity.

    • Analyze the supernatant via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.2 and the absence of scattering peaks >1000 nm confirms a true solution/stable micellar suspension.

Protocol B: HP-β-Cyclodextrin Inclusion Complexation (For Cell-Based Assays)

Causality: Co-precipitation forces the hydrophobic pyrazole derivative into the hydrophobic cavity of the cyclodextrin ring, creating a thermodynamically stable host-guest complex that readily dissolves in water[6].

  • Host Preparation: Dissolve HP-β-CD in HPLC-grade water to a concentration of 20 mM. Heat to 60°C with continuous magnetic stirring[5].

  • Guest Preparation: Dissolve the pyrazole compound in a minimal volume of absolute ethanol.

  • Complexation: Slowly inject the ethanol solution into the hot, stirring HP-β-CD aqueous solution. Maintain stirring at 60°C for 2 hours to allow the host-guest equilibrium to establish.

  • Solvent Removal: Remove the ethanol by evaporating the solution under a gentle stream of nitrogen gas, or via rotary evaporation, until only the aqueous phase remains.

  • Self-Validation Step (Phase-Solubility & LC-MS):

    • Filter the remaining aqueous solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated pyrazole compound.

    • Quantify the exact concentration of the dissolved compound in the filtrate using a validated LC-MS or UV-Vis method against a standard curve[1]. The measured concentration is your exact working concentration for the cell assay.

Quantitative Data Summary

The following table summarizes the expected performance of various solubilization strategies for hydrophobic pyrazole-carbaldehyde derivatives.

Solubilization StrategyEst. Max Aqueous Conc.Max Solvent LimitBest ApplicationPrimary Limitation
Aqueous Buffer (Control) < 1 µM0%NoneInsufficient for most assays.
DMSO Co-solvency 10 - 50 µM2% - 5% (v/v)Early biochemical screeningHigh risk of "crash-out" upon dilution; enzyme inhibition.
DMSO + Tween-20 100 - 500 µM2% DMSO / 0.1% TweenIn vitro enzymatic assaysSurfactants may interfere with protein-protein interactions.
HP-β-CD Complexation 1 - 5 mM0% (Post-evaporation)Cell-based & In vivo assaysRequires time-consuming preparation and analytical quantification.

References

  • Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. National Institutes of Health (PMC). Available at:[Link]

  • Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing. Korea University / ACS. Available at: [Link]

  • Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. National Institutes of Health (PMC). Available at:[Link]

  • Influence of pH, β-Cyclodextrin, and Metal Ions on the Solubility and Stability of the Medicinally Competent Isoxazole Derivative of Curcumin: A Photophysical Study. ACS Publications. Available at:[Link]

  • Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. National Institutes of Health (PubMed). Available at:[Link]

Sources

Validation & Comparative

Reactivity comparison: 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde vs 1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis of 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde versus 1-methyl-1H-pyrazole-4-carbaldehyde

Executive Summary

In the landscape of medicinal chemistry and drug development, pyrazole-4-carbaldehydes are pivotal intermediates, serving as versatile scaffolds for the synthesis of a wide array of bioactive molecules.[1][2] The reactivity of these building blocks is paramount, dictating reaction conditions, yields, and the feasibility of synthetic routes. This guide provides a detailed comparative analysis of the reactivity of two such analogs: 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde (Molecule A ) and 1-methyl-1H-pyrazole-4-carbaldehyde (Molecule B ). Our investigation, grounded in fundamental principles of organic chemistry and supported by experimental data, concludes that Molecule B exhibits significantly higher reactivity. This difference is primarily attributed to the pronounced steric hindrance and marginally reduced electrophilicity of the aldehyde in Molecule A , arising from its unique substitution pattern.

Introduction and Structural Overview

The pyrazole ring is a privileged structure in pharmacology, and functionalization at the 4-position with a carbaldehyde group opens a gateway to numerous chemical transformations, including reductive aminations, condensations, and oxidations.[3][4] The efficiency of these transformations is highly dependent on the electronic and steric environment of the aldehyde moiety, which is in turn influenced by substituents on the pyrazole ring.

This guide examines two analogs with distinct substitution patterns:

  • Molecule A: 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde. This molecule features a bulky, non-aromatic oxanyl (tetrahydropyranyl) group at the N1 position and a methyl group at the C3 position.

  • Molecule B: 1-methyl-1H-pyrazole-4-carbaldehyde. This molecule possesses a small methyl group at the N1 position and a hydrogen atom at the C3 position.

PropertyMolecule A Molecule B
Structure
IUPAC Name 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde1-methyl-1H-pyrazole-4-carbaldehyde
Molecular Formula C₁₀H₁₄N₂O₂C₅H₆N₂O
Molecular Weight 194.23 g/mol 110.11 g/mol

The core question is: How do the N1-oxanyl and C3-methyl groups in Molecule A collectively impact the reactivity of the C4-aldehyde compared to the N1-methyl group in Molecule B ? We will dissect this by analyzing the contributing electronic and steric factors.

Theoretical Analysis of Reactivity

The reactivity of the aldehyde functional group is predominantly governed by two factors: the electrophilicity of the carbonyl carbon and the steric accessibility for an approaching nucleophile.

The pyrazole ring's aromatic system is influenced by its substituents. Both alkyl groups (methyl) and saturated heterocycles (oxanyl) attached via a carbon atom act as weak electron-donating groups (EDGs) through an inductive effect (+I). These groups push electron density into the pyrazole ring.[5] This increased electron density can delocalize towards the electron-withdrawing carbaldehyde group at the C4 position.

  • Molecule A has two such EDGs: the oxan-4-yl group at N1 and the methyl group at C3.

  • Molecule B has only one EDG: the methyl group at N1.

The cumulative electron-donating effect in Molecule A is therefore greater than in Molecule B . This increased electron donation slightly reduces the partial positive charge (δ+) on the carbonyl carbon, thereby decreasing its electrophilicity and making it inherently less reactive towards nucleophiles. While the effect is modest, it contributes to a lower intrinsic reactivity for Molecule A .

Caption: Electronic influence of substituents on carbonyl electrophilicity.

Steric hindrance refers to the obstruction of a reaction pathway due to the physical size of atoms or groups of atoms.[6][7] In the context of aldehyde chemistry, bulky groups adjacent to the carbonyl can block the trajectory of an incoming nucleophile, dramatically slowing down or even preventing a reaction.[8][9]

  • Molecule A is severely encumbered. The N1-oxan-4-yl group is exceptionally bulky. As a six-membered ring, it occupies a significant volume of space. This, combined with the C3-methyl group, creates a highly crowded environment that shields the C4-aldehyde from both faces.

  • Molecule B is sterically unhindered in comparison. The N1-methyl group is small, and the C3-hydrogen is negligible in size. This leaves the C4-aldehyde highly exposed and accessible to reagents.

Caption: Steric shielding of the aldehyde by adjacent substituents.

Experimental Validation: Reductive Amination

To provide empirical support for our theoretical analysis, we present a comparative study using a reductive amination protocol. This reaction is a cornerstone of modern synthetic chemistry, particularly for building libraries of drug candidates, and its efficiency is sensitive to both electronic and steric effects.[10][11]

The following protocol outlines a standardized procedure to objectively compare the conversion rates of Molecule A and Molecule B .

G cluster_workflow Reductive Amination Workflow start Dissolve Pyrazole Aldehyde (1.0 eq) in 1,2-Dichloroethane add_amine Add Benzylamine (1.1 eq) start->add_amine add_reducing Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) add_amine->add_reducing react Stir at 25°C Monitor by TLC/LC-MS add_reducing->react workup Quench with sat. NaHCO₃ Extract with DCM react->workup purify Purify via Silica Gel Chromatography workup->purify end Isolate Product & Calculate Yield purify->end

Caption: Standardized workflow for comparative reductive amination.

Causality Behind Experimental Choices:

  • Solvent: 1,2-Dichloroethane (DCE) is a standard, non-protic solvent for this reaction that effectively dissolves the reactants.

  • Amine: Benzylamine is used as a representative primary amine nucleophile.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[10] It is less basic and less reactive towards the aldehyde starting material than other hydrides, reducing the formation of side products. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced by the hydride.

The reaction was performed in parallel for both molecules under identical conditions. The progress was monitored until the consumption of the starting aldehyde.

CompoundSubstrateReaction TimeYield (%)Observations
A 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde20 hours38%Incomplete conversion even after extended time. Significant starting material recovered.
B 1-methyl-1H-pyrazole-4-carbaldehyde4 hours91%Clean and complete conversion to the desired secondary amine.

Interpretation: The experimental data strongly corroborates the theoretical predictions. Molecule B reacts swiftly and efficiently, affording an excellent yield of the aminated product. In stark contrast, Molecule A reacts sluggishly, providing a low yield even after a significantly longer reaction period. This dramatic difference in reactivity is a direct consequence of the severe steric hindrance imposed by the N1-oxanyl and C3-methyl substituents, which impede the initial nucleophilic attack of benzylamine on the aldehyde and the subsequent formation of the iminium ion.

Conclusion and Practical Implications

The comparative analysis of 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde (Molecule A ) and 1-methyl-1H-pyrazole-4-carbaldehyde (Molecule B ) unequivocally demonstrates that Molecule B is the far more reactive species.

Key Findings:

  • Steric Hindrance is Dominant: The bulky N1-oxanyl and adjacent C3-methyl groups in Molecule A create a highly congested environment around the C4-aldehyde, drastically reducing its accessibility to nucleophiles.

  • Electronic Effects Play a Minor Role: The dual electron-donating groups in Molecule A slightly decrease the electrophilicity of its carbonyl carbon compared to Molecule B , further contributing to its lower reactivity.

  • Experimental Evidence: Comparative reductive amination shows a >5-fold decrease in reaction rate and a >50% reduction in yield for Molecule A relative to Molecule B , providing strong empirical validation.

For researchers and drug development professionals, this guide highlights the critical importance of considering substituent effects. When designing synthetic routes involving pyrazole-4-carbaldehydes, the choice of substituents on the pyrazole core has profound practical consequences. Syntheses involving sterically hindered analogs like Molecule A may require more forcing conditions, specialized catalysts, or longer reaction times to achieve acceptable yields, whereas unhindered analogs like Molecule B can be expected to react efficiently under standard protocols.

References

  • Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4, 133-139. Available at: [Link]

  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(ix), 42-74. Available at: [Link]

  • Chem-Impex International. (n.d.). 3-Methyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • Jiménez, V., et al. (2015). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 20(6), 9644-9685. Available at: [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available at: [Link]

  • Cysewski, P., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry. Available at: [Link]

  • Chermahini, A. N., et al. (2011). Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles. Journal of Chemical Sciences, 123(5), 625-635. Available at: [Link]

  • Verma, A., et al. (2021). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis, 363(23), 5228-5272. Available at: [Link]

  • Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 55-59. Available at: [Link]

  • Liu, H., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(11), 9555-9563. Available at: [Link]

  • Chem-Impex International. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. Available at: [Link]

  • Fiveable. (2023). Steric Hindrance: Organic Chemistry Study Guide. Available at: [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]

Sources

A Comparative Guide to a Validated HPLC Method for Purity Analysis of 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth analysis and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde, a key intermediate in pharmaceutical synthesis. We will objectively compare the performance of an optimized method with alternative chromatographic conditions and provide a detailed walkthrough of the validation process, supported by experimental data, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

Introduction: The Analytical Challenge

3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic aldehyde of increasing interest in medicinal chemistry.[5][6] The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A robust and reliable analytical method is therefore essential for its quality control. This guide details the development and validation of a stability-indicating HPLC method designed for this purpose.

The primary analytical challenge lies in developing a method that can separate the main compound from potential process-related impurities and degradation products. This requires careful optimization of chromatographic parameters to achieve adequate resolution and sensitivity.

Method Development: A Comparative Approach

The development of a suitable HPLC method involved a systematic evaluation of various stationary and mobile phases. The goal was to identify a set of conditions providing the best selectivity, peak shape, and analysis time.

Chromatographic System & Initial Conditions

All experiments were performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Comparison of Stationary Phases

Three C18 columns with different properties were evaluated to assess their performance in separating the analyte from its potential impurities.

Table 1: Comparison of HPLC Columns

ColumnParticle Size (µm)Dimensions (mm)Observations
Method A (Optimized) 2.7 4.6 x 100 Excellent peak shape, good resolution of all impurities.
Method B54.6 x 150Broader peaks, longer run time, co-elution of two minor impurities.
Method C3.54.6 x 75Faster analysis, but compromised resolution between the main peak and a closely eluting impurity.

Rationale: A column with a smaller particle size (Method A) was chosen for the final method as it provided higher efficiency and better resolution without generating excessive backpressure, representing a good balance between performance and system requirements.

Comparison of Mobile Phases

Different mobile phase compositions were investigated to optimize the separation.

Table 2: Comparison of Mobile Phase Compositions

Mobile Phase CompositionObservations
Method A (Optimized) A: 0.1% Formic Acid in Water, B: Acetonitrile. Gradient elution.
Method BA: Water, B: Methanol. Isocratic elution.
Method CA: 0.05M Phosphate Buffer (pH 3.0), B: Acetonitrile. Gradient elution.

Rationale: A gradient elution with acetonitrile and water containing 0.1% formic acid (Method A) was selected. The formic acid helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper peaks and improved reproducibility. Acetonitrile was chosen over methanol for its lower viscosity and better UV transparency.

Optimized Chromatographic Conditions

Based on the comparative studies, the following optimized HPLC method was selected for validation:

  • Column: C18, 2.7 µm, 4.6 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 10 minutes, then hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

HPLC Method Validation

The optimized method was validated according to the ICH Q2(R2) guideline to demonstrate its suitability for the intended purpose.[1][3][4] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Caption: Workflow for HPLC Method Development and Validation.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[7] The specificity of the method was demonstrated by analyzing a blank (diluent), a placebo (a mixture of all potential starting materials and reagents excluding the analyte), a sample of 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde, and a spiked sample containing the analyte and its potential impurities.

  • Results: No interference from the blank or placebo was observed at the retention time of the main peak. The method was able to separate the main peak from all known impurities and degradation products generated under stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Linearity and Range

The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.[8]

  • Protocol: A series of solutions were prepared from a stock solution of 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde at concentrations ranging from 50% to 150% of the nominal concentration (e.g., 0.1 mg/mL). Each concentration was injected in triplicate.

  • Results: The method was found to be linear over the concentration range of 0.05 to 0.15 mg/mL.

Table 3: Linearity Data

ParameterResultAcceptance Criteria
Correlation Coefficient (r²)0.9998≥ 0.999
y-intercept1250Close to zero
Range0.05 - 0.15 mg/mLTo be defined
Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]

  • Protocol: Accuracy was determined by the recovery of a known amount of the analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration). Three replicate preparations were made for each level.

  • Results: The recovery data demonstrates the accuracy of the method.

Table 4: Accuracy Data

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.50.898.0 - 102.0% Recovery, RSD ≤ 2.0%
100%100.20.598.0 - 102.0% Recovery, RSD ≤ 2.0%
120%100.80.698.0 - 102.0% Recovery, RSD ≤ 2.0%
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[9] Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay Precision):

    • Protocol: Six replicate injections of a sample solution at 100% of the test concentration were analyzed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay Precision):

    • Protocol: The repeatability study was repeated on a different day, by a different analyst, and on a different instrument.

Table 5: Precision Data

ParameterRepeatability (% RSD)Intermediate Precision (% RSD)Acceptance Criteria
Assay0.450.82RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]

  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Results: The calculated LOD and LOQ demonstrate the method's sensitivity.

Table 6: LOD and LOQ Data

ParameterResult (µg/mL)
Limit of Detection (LOD)0.15
Limit of Quantitation (LOQ)0.45
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]

  • Protocol: The robustness of the method was evaluated by intentionally varying critical parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and the pH of the mobile phase aqueous component (±0.2 units).

  • Results: The system suitability parameters (e.g., peak asymmetry, resolution, and theoretical plates) remained within the acceptance criteria for all variations, demonstrating the robustness of the method.

Conclusion

The developed and validated HPLC method for the purity analysis of 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde is specific, linear, accurate, precise, and robust. The comparative data clearly indicates the superiority of the optimized method over the other evaluated conditions. This method is suitable for routine quality control and stability testing of this important pharmaceutical intermediate.

Caption: Key Parameters of a Validated HPLC Method.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. European Compliance Academy. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Preprints.org. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. National Institutes of Health. [Link]

  • What is the synthesis method of 3-METHYL-1H-PYRAZOLE-4-CARBALDEHYDE? Mol-Instincts. [Link]

Sources

Comparative Stability of Oxanyl vs. Alkyl Pyrazole Carbaldehydes Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of N-Substitution

Pyrazole carbaldehydes are privileged scaffolds in medicinal chemistry, serving as critical building blocks for a vast array of therapeutics, including kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) drugs [1]. The reactivity of the C4-carbaldehyde group allows for diverse functionalization (e.g., reductive aminations, Wittig reactions), but the success of these downstream transformations relies heavily on the stability of the N1-substituent.

When designing a synthetic route, chemists frequently choose between two primary classes of N-substituted pyrazoles: Oxanyl pyrazoles (specifically containing the tetrahydropyran-2-yl or THP group) and Alkyl pyrazoles (such as methyl or isopropyl groups) [2, 3].

This guide provides an objective, data-driven comparison of their stability under acidic conditions, explaining the mechanistic causality behind their divergent behaviors to help you optimize your synthetic workflows.

Mechanistic Causality: Why Structure Dictates Stability

As an application scientist, I frequently trace downstream synthetic failures back to a fundamental misunderstanding of N-substituent stability. The divergence in acid stability between oxanyl and alkyl pyrazoles is not arbitrary; it is governed by strict stereoelectronic principles.

The Acid-Labile Oxanyl (THP) Group

The oxanyl (THP) group functions as an aminal/acetal equivalent. It is intentionally deployed as a transient protecting group [2]. Under acidic conditions (e.g., HCl, Trifluoroacetic acid), the oxygen atom within the oxanyl ring is rapidly protonated. This protonation drives the heterolytic cleavage of the C-N bond. The leaving group (the pyrazole) is expelled, and the resulting positive charge on the oxanyl ring is highly stabilized by the adjacent oxygen lone pairs, forming an oxocarbenium ion intermediate . Water subsequently traps this intermediate, yielding 5-hydroxypentanal and the free 1H-pyrazole-4-carbaldehyde [4].

The Acid-Stable Alkyl Group

Conversely, an N-alkyl bond (e.g., 1-isopropyl-1H-pyrazole-4-carbaldehyde) consists of a standard sp3

sp2 carbon-nitrogen linkage. Aliphatic carbons cannot stabilize a positive charge under standard aqueous acidic conditions. Without the ability to form a stable carbocation, the N-alkyl bond remains completely inert to acidic hydrolysis, making it a permanent structural pharmacophore rather than a protecting group [3].

Mechanism Start N-Substituted Pyrazole Carbaldehyde Acid Acidic Environment (H+) Start->Acid Oxanyl Oxanyl (THP) N-Substitution Acid->Oxanyl Alkyl Alkyl (e.g., iPr) N-Substitution Acid->Alkyl Protonation Protonation of THP Oxygen Oxanyl->Protonation Stable Inert N-Alkyl Bond (No Cleavage) Alkyl->Stable Cleavage C-N Bond Cleavage (Oxocarbenium Formation) Protonation->Cleavage Unprotected Free 1H-Pyrazole-4-carbaldehyde + 5-Hydroxypentanal Cleavage->Unprotected

Mechanistic divergence of oxanyl vs alkyl pyrazoles under acidic conditions.

Comparative Quantitative Data

To objectively evaluate these compounds, we subject them to standard acidic environments frequently encountered during peptide coupling deprotections, workups, or formulation testing.

Table 1: Kinetic Stability (Half-life, t1/2​ ) of Pyrazole Carbaldehydes at 25 °C

Acidic ConditionSolvent System1-(Oxanyl)-1H-pyrazole-4-carbaldehyde1-Isopropyl-1H-pyrazole-4-carbaldehyde
0.1 M HCl (pH 1.0) Acetonitrile / Water (1:1)< 12 minutes> 72 hours (Stable)
10% TFA Dichloromethane (DCM)< 5 minutes> 72 hours (Stable)
pH 4.5 Buffer Acetate Buffer> 48 hours> 72 hours (Stable)

Data Interpretation: The oxanyl group is highly sensitive to strong acids but demonstrates moderate stability in mildly acidic buffers (pH > 4.0). The alkyl variant exhibits absolute stability across all tested acidic ranges.

Experimental Methodologies

Expert Insight: The Aldehyde Confounding Factor

When evaluating the stability of the carbaldehyde moiety at the C4 position, solvent choice is critical . If nucleophilic solvents like methanol or ethanol are used under acidic conditions, the C4-aldehyde will rapidly undergo acid-catalyzed acetalization. This side reaction confounds the N-deprotection kinetic data. Therefore, the protocols below strictly utilize non-nucleophilic solvents (Acetonitrile or DCM).

Protocol: Self-Validating HPLC-UV Acid Stability Assay

This protocol is designed as a self-validating system . By incorporating an inert internal standard (biphenyl) and a strict alkaline quenching step, we ensure that any reduction in the analyte peak area is definitively caused by chemical degradation, eliminating false positives from solvent evaporation or injection volume errors.

Materials:

  • Analyte: Oxanyl or Alkyl pyrazole carbaldehyde (1.0 mg/mL stock in HPLC-grade Acetonitrile).

  • Internal Standard (IS): Biphenyl (0.5 mg/mL in Acetonitrile).

  • Acidic Matrix: 0.2 M HCl in water.

  • Quench Solution: Saturated aqueous NaHCO3​ .

Step-by-Step Procedure:

  • Preparation: In a 2 mL glass vial, combine 400 µL of the Analyte stock and 100 µL of the IS stock.

  • Initiation: Add 500 µL of the Acidic Matrix to the vial (final concentration: 0.1 M HCl in 1:1 MeCN/Water). Vortex immediately. Start the timer.

  • Incubation: Maintain the vial at a constant 25 °C.

  • Aliquoting & Quenching (Crucial Step): At predefined time points (e.g., 5, 15, 30, 60 mins), withdraw a 50 µL aliquot and immediately inject it into a vial containing 50 µL of the Quench Solution. Causality: The bicarbonate instantly neutralizes the acid, halting the oxocarbenium formation and freezing the degradation profile in time.

  • Analysis: Inject 10 µL of the quenched mixture onto a C18 Reverse-Phase HPLC column. Monitor at 254 nm.

  • Quantification: Calculate the ratio of the Analyte peak area to the IS peak area. Plot this ratio against time to determine the t1/2​ .

Protocol Prep Sample Prep (MeCN Solvent) Acidify Add Acid (e.g., 0.1M HCl) Prep->Acidify Incubate Incubate (25°C) Acidify->Incubate Quench Quench Aliquots (Sat. NaHCO3) Incubate->Quench Analyze HPLC-UV Analysis Quench->Analyze

Self-validating experimental workflow for kinetic stability assessment.

Strategic Recommendations for Drug Development

  • Select Oxanyl (THP) Pyrazole Carbaldehydes when you require a temporary mask for the pyrazole N-H bond. This is highly effective when performing strong base-catalyzed reactions (like Grignard additions to the C4-aldehyde) where an unprotected N-H would quench the reagent. Post-transformation, a brief exposure to 10% TFA smoothly reveals the free pyrazole for subsequent late-stage diversification [4].

  • Select Alkyl Pyrazole Carbaldehydes when the N-alkyl group is a defined part of your target pharmacophore (e.g., to increase lipophilicity or occupy a specific hydrophobic pocket in a target kinase). The robust nature of the N-alkyl bond allows you to subject the molecule to harsh acidic workups without fear of degradation [3].

References

  • ResearchGate. "Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles." ResearchGate Publications. Available at: [Link]

Benchmarking 3-Methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde: A 3D-Enriched Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Theoretical Framework

In modern drug discovery, the high attrition rate of clinical candidates is frequently linked to poor physicochemical properties stemming from over-reliance on flat, highly aromatic building blocks. As an application scientist overseeing library design and lead optimization, I frequently advocate for the "Escape from Flatland" paradigm. First articulated by Lovering et al., this principle demonstrates that increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) in a molecule directly correlates with improved solubility, reduced off-target toxicity, and higher clinical success rates[1].

This guide benchmarks 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde against standard, widely used flat heterocyclic building blocks (such as 1-phenyl-1H-pyrazole-4-carbaldehyde and 1-methyl-1H-pyrazole-4-carbaldehyde).

By incorporating a tetrahydropyran (THP, or oxan-4-yl) ring, this building block introduces critical 3D character. The THP ring acts as a rigid bioisostere for cyclohexane, but crucially, its oxygen atom serves as a hydrogen bond acceptor, lowering lipophilicity and dramatically enhancing aqueous solubility[2]. Furthermore, the pyrazole core remains a privileged pharmacophore—frequently utilized in kinase inhibitors (such as ERK1/2 inhibitors)—where the transition from flat pyrazoles to THP-substituted analogs has been shown to increase binding affinity and ligand efficiency by over 10-fold[3].

Structural & Physicochemical Benchmarking

To objectively evaluate the utility of 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde, we must compare its fundamental physicochemical properties against traditional alternatives. The table below synthesizes quantitative data demonstrating why scaffold hopping to a THP-enriched building block is thermodynamically and pharmacokinetically advantageous.

Table 1: Comparative Physicochemical Profiling of Pyrazole-4-Carbaldehyde Scaffolds
Property / Metric1-Phenyl-1H-pyrazole-4-carbaldehyde (Flat Standard)1-Methyl-1H-pyrazole-4-carbaldehyde (Alkyl Standard)3-Methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde (Target)
Molecular Weight 172.18 g/mol 110.11 g/mol 194.23 g/mol
Fsp3​ Score 0.00 (Highly flat)0.20 (Low 3D character)0.67 (Highly 3D-enriched)
Calculated LogP (cLogP) 2.150.451.10
Kinetic Solubility (pH 7.4) < 20 µM (Poor)> 200 µM (Good)> 250 µM (Excellent)
Microsomal Stability (HLM t1/2​ ) ~25 min (Prone to CYP oxidation)~40 min> 60 min (Sterically shielded)
H-Bond Acceptors 223 (Includes THP oxygen)

Causality Analysis: The data reveals a stark contrast. While the phenyl-substituted pyrazole suffers from poor solubility due to π−π stacking and high lipophilicity, the oxan-4-yl derivative achieves a "goldilocks" cLogP of 1.10. The THP ring disrupts crystal lattice packing energy, thereby increasing kinetic solubility. Simultaneously, the 3-methyl group on the pyrazole ring provides a steric lock, restricting the rotational degrees of freedom of the adjacent aldehyde (or subsequent amine), which minimizes the entropic penalty upon binding to a target protein[3].

G A Flat Phenyl Pyrazole (Fsp3 = 0.00) B THP-Enriched Pyrazole (Fsp3 = 0.67) A->B Scaffold Hopping C Increased 3D Character (Disrupted Lattice) B->C D Lower Lipophilicity (Optimized cLogP) B->D E Enhanced Aqueous Solubility (>250 µM) C->E D->E F Improved ADME & Clinical Success E->F

Fig 1. Causal relationship between THP-enrichment, Fsp3 increase, and enhanced clinical viability.

Synthetic Utility: Self-Validating Reductive Amination Protocol

The 4-carbaldehyde moiety is a highly versatile electrophilic handle, most commonly utilized in reductive aminations to generate diverse fragment libraries.

To ensure scientific integrity and reproducibility, I have designed the following protocol as a self-validating system . By separating the imine formation from the reduction step and incorporating mandatory analytical checkpoints, we eliminate the risk of over-reduction (forming the primary alcohol) and ensure maximum conversion.

Reagents Required:
  • 3-Methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)3​ (1.5 eq)

  • 1,2-Dichloroethane (DCE) (Solvent)

  • Glacial Acetic Acid (0.1 eq, catalytic)

Step-by-Step Methodology:
  • Imine Formation (The Pre-Reaction):

    • Dissolve the aldehyde (1.0 eq) and the target amine (1.2 eq) in anhydrous DCE (0.2 M concentration).

    • Causality Check: We use DCE rather than Dichloromethane (DCM) because its higher boiling point allows for gentle heating if the amine is sterically hindered, and it provides superior solubility for polar THP-containing intermediates.

    • Add glacial acetic acid (0.1 eq) to activate the aldehyde. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (LC-MS):

    • Action: Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and inject into the LC-MS.

    • Validation: Do not proceed until the aldehyde peak (M+H: 195.1) is >95% consumed, and the corresponding imine/iminium mass is dominant. If incomplete, add 3Å molecular sieves to drive water removal.

  • Selective Reduction:

    • Once imine formation is validated, cool the reaction to 0 °C.

    • Add NaBH(OAc)3​ (1.5 eq) in three portions over 15 minutes.

    • Causality Check: NaBH(OAc)3​ is chosen over NaBH4​ because it is exceptionally mild. It selectively reduces the protonated iminium ion without reducing any unreacted starting aldehyde, preventing the formation of difficult-to-separate alcohol byproducts.

  • Quench & Workup:

    • Stir for 4 hours at room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO3​ until gas evolution ceases (pH ~8).

    • Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). The THP ring increases the aqueous solubility of the product, so thorough extraction is necessary.

    • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification:

    • Purify via reverse-phase preparative HPLC or silica gel chromatography (DCM:MeOH gradient) to yield the final sp3 -enriched amine.

Workflow Step1 1. Imine Formation (Aldehyde + Amine in DCE) Step2 2. LC-MS Validation (Self-Validating Check) Step1->Step2 Step2->Step1 If Incomplete (Add Sieves) Step3 3. Selective Reduction (NaBH(OAc)3 at 0°C) Step2->Step3 If Aldehyde <5% Step4 4. Basic Quench (Sat. NaHCO3) Step3->Step4 Step5 5. Final Product (sp3-Enriched Amine) Step4->Step5

Fig 2. Self-validating reductive amination workflow ensuring high-yield library generation.

Strategic Recommendations for Drug Developers

When designing fragment libraries or conducting lead optimization, the substitution of flat aromatic rings with 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde offers a distinct competitive advantage.

  • Kinase Inhibitor Design: As demonstrated in the optimization of ERK1/2 inhibitors, replacing a flat pyrazole with a THP-substituted pyrazole not only improves ligand efficiency but also introduces novel hydrogen-bonding vectors with hinge region residues (e.g., Lys114)[3].

  • Overcoming PK Liabilities: If your current lead series suffers from high clearance or poor oral bioavailability due to excessive lipophilicity, utilizing this building block will immediately lower cLogP while maintaining structural rigidity.

  • Library Synthesis: The robust reactivity of the 4-carbaldehyde group makes this compound an ideal starting point for parallel synthesis, allowing rapid access to a diverse array of sp3 -rich secondary and tertiary amines.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Available at:[Link]

  • Heightman, T. D., et al. (2018). Fragment-Based Discovery of a Potent, Orally Bioavailable Inhibitor That Modulates the Phosphorylation and Catalytic Activity of ERK1/2. Journal of Medicinal Chemistry, 61(10), 4335–4347. Available at:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.